![molecular formula C12H11F3N2O B12860954 4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline](/img/structure/B12860954.png)
4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline
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Overview
Description
4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C12H11F3N2O. It is known for its unique structure, which includes a quinoline core substituted with a hydroxyethylamino group and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline typically involves the reaction of 6-(trifluoromethyl)quinoline with 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The hydroxyethylamino and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions can introduce new substituents to the quinoline core .
Scientific Research Applications
Pharmaceutical Development
Therapeutic Agents
4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline is recognized for its potential as a precursor in the synthesis of novel therapeutic agents. Its structural characteristics enable it to serve as a key intermediate in the development of drugs targeting infectious diseases and cancer. Research indicates that derivatives of quinoline scaffold exhibit significant antibacterial and antiviral properties, making them valuable in drug discovery efforts .
Case Study: Antiviral Agents
A study highlighted the efficacy of quinoline derivatives against various strains of viruses, including human immunodeficiency virus and herpes virus. The structural modifications at the 4-position of quinoline derivatives, including those similar to this compound, demonstrated promising antiviral activity .
Fluorescent Probes
The unique electronic properties of this compound make it suitable for developing fluorescent probes used in biological imaging. These probes enhance visualization techniques in cellular biology, facilitating the study of cellular processes and interactions .
Material Science
In material science, this compound is explored for its role in creating advanced materials such as polymers and coatings. Its stability and unique electronic properties contribute to the development of materials with enhanced performance characteristics, suitable for various industrial applications .
Agricultural Chemicals
This compound is also utilized in formulating agricultural chemicals, including herbicides and pesticides. Its effectiveness in crop protection is critical for enhancing agricultural productivity and sustainability .
Analytical Chemistry
This compound serves as an important tool in analytical chemistry, particularly for detecting and quantifying other compounds. Its application in quality control processes ensures reliable results in environmental monitoring and pharmaceutical analysis .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The hydroxyethylamino group and the trifluoromethyl group play crucial roles in its activity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as chloroquine and amodiaquine, which are known for their antimalarial properties . These compounds share a quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline is unique due to the presence of both a hydroxyethylamino group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by a hydroxyethylamino group and a trifluoromethyl group, which significantly enhance its biological interactions. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H11F3N2O
- CAS Number : 1065076-23-4
The presence of the trifluoromethyl group increases the lipophilicity of the compound, allowing for improved membrane permeability and interaction with biological targets .
This compound exhibits several mechanisms of action, which contribute to its pharmacological effects:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.
- Interaction with DNA : Quinoline derivatives are known to intercalate into DNA, affecting replication and transcription processes .
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways such as those involving the Epidermal Growth Factor Receptor (EGFR), which is crucial for cell proliferation and survival .
Biological Activities
The biological activities of this compound can be categorized as follows:
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines, showing promising results:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.0 | Induction of apoptosis |
MCF-7 | 3.5 | Cell cycle arrest at G2/M phase |
A549 | 4.0 | Inhibition of tubulin polymerization |
The compound's ability to induce apoptosis and arrest the cell cycle makes it a candidate for further development as an anticancer agent .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens:
These findings suggest potential applications in treating infectious diseases.
Anti-inflammatory Activity
The compound has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines:
- Cytokines Inhibited : TNF-alpha, IL-6
- Mechanism : Suppression of NF-kB signaling pathway
This activity positions it as a potential therapeutic agent for inflammatory diseases .
Case Studies
Several studies have explored the biological activity of quinoline derivatives similar to this compound:
- Anticancer Efficacy in Mice : A study evaluated the efficacy of a related quinoline derivative in a mouse model of breast cancer, demonstrating significant tumor reduction compared to controls .
- In Vitro Studies on Cell Lines : Various derivatives were tested against multiple cancer cell lines, confirming that modifications in the quinoline structure can enhance anticancer activity .
- Combination Therapy Studies : Research indicated that combining this compound with existing chemotherapeutics enhanced overall efficacy and reduced side effects in preclinical models .
Properties
Molecular Formula |
C12H11F3N2O |
---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
2-[[6-(trifluoromethyl)quinolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)8-1-2-10-9(7-8)11(3-4-16-10)17-5-6-18/h1-4,7,18H,5-6H2,(H,16,17) |
InChI Key |
LHOBLSYHNTWLJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(F)(F)F)NCCO |
Origin of Product |
United States |
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